molecular formula C11H15NO3 B8434376 2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester

2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester

Cat. No.: B8434376
M. Wt: 209.24 g/mol
InChI Key: VUTBREMMKDUOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by its diethyl substitutions at the 2 and 6 positions, a methyl ester group at the 3 position, and a keto group at the 4 position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester typically involves the condensation of ethyl acetoacetate with diethylamine in the presence of a base, followed by cyclization and esterification. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

The reaction proceeds through the formation of an intermediate enamine, which undergoes cyclization to form the dihydropyridine ring. Subsequent esterification yields the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative

    Reduction: Formation of dihydropyridine derivatives

    Substitution: Nucleophilic substitution at the ester group

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Pyridine derivatives with enhanced aromaticity

    Reduction: Dihydropyridine derivatives with potential pharmacological activity

    Substitution: Ester-substituted pyridine derivatives with varied functional groups

Scientific Research Applications

2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals

Mechanism of Action

The mechanism of action of 2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the keto and ester groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-dimethyl-1,4-dihydro-4-oxopyridine-3-carboxylate
  • Ethyl 2,6-diethyl-1,4-dihydro-4-oxopyridine-3-carboxylate
  • Methyl 2,6-diethyl-1,4-dihydro-4-oxopyridine-5-carboxylate

Uniqueness

2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The diethyl groups at the 2 and 6 positions enhance its lipophilicity, while the ester group at the 3 position provides a site for further functionalization. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2,6-diethyl-4-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C11H15NO3/c1-4-7-6-9(13)10(11(14)15-3)8(5-2)12-7/h6H,4-5H2,1-3H3,(H,12,13)

InChI Key

VUTBREMMKDUOKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C(=C(N1)CC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 3-aminopentenoate (7.3 g) and 5-(1-hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (23.0 g) (obtained as described in J. Org. Chem., 1978, 43, 2087) was heated at 120° C. for 2 hours. The mixture was cooled to ambient temperature and triturated with ether (50 ml). The product was collected by filtration to give methyl 2,6-diethyl-4-oxo-1,4-dihydropyridine-3-carboxylate (5.2 g) as a solid, m.p. 124°-127° C.; NMR (d6 -DMSO): 1.2(t, 6H), 2.3-2.6(m, 4H), 3.7(s, 3H), 5.9(s, 1H), 11.2(s, 1H); mass spectrum (CI, ammonia): 210 (M+H)+ ; microanalysis, found: C, 63.1; H, 7.5; N, 6.7%; C11H15NO3 requires: C, 63.1; H, 7.2; N, 6.7%.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One

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